7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3-chloro-4-methylphenyl and 5-phenyl groups through substitution reactions.
Attachment of the Morpholin-4-yl Propyl Group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Generally, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of the pyrrolo[2,3-d]pyrimidine core with the morpholin-4-yl propyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H28ClN5O, with a molecular weight of approximately 461.99 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as the morpholine and chlorinated phenyl rings enhances its reactivity and selectivity towards biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinases involved in critical cellular pathways. Kinases play a vital role in signaling pathways that regulate cell growth, survival, and proliferation. In particular, derivatives of pyrrolo[2,3-d]pyrimidines have shown significant inhibitory activity against Protein Kinase B (PKB), which is crucial in cancer biology due to its role in the phosphoinositide 3-kinase (PI3K) pathway.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit notable biological activities:
- Anticancer Activity : The compound has demonstrated potential as an anticancer agent by inhibiting pathways that lead to tumor growth and metastasis.
- Kinase Inhibition : It shows significant potency against various kinases, making it a candidate for further development as a targeted therapy in cancer treatment.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine moiety | Potent PKB inhibitor |
5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl | Substituted at different positions | Anticancer activity |
4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines | Varying substituents on amino groups | Diverse kinase inhibition profiles |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis : The synthesis typically involves multi-step processes starting from commercially available precursors. Key steps include forming the pyrrolopyrimidine core and introducing various substituents to optimize biological activity.
- In vitro Studies : In vitro assays have shown that this compound can effectively inhibit cell proliferation in cancer cell lines by modulating kinase activity.
- Case Studies : A study published in PubMed Central highlighted the importance of halogen substitution in enhancing the biological activity of pyrrole-containing compounds against various pathogens and cancer cells .
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-19-8-9-21(16-23(19)27)32-17-22(20-6-3-2-4-7-20)24-25(29-18-30-26(24)32)28-10-5-11-31-12-14-33-15-13-31/h2-4,6-9,16-18H,5,10-15H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKCEGPAGGIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCOCC4)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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